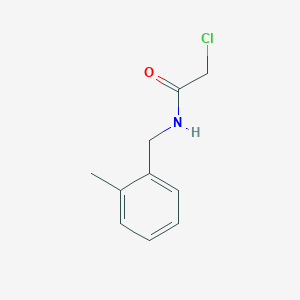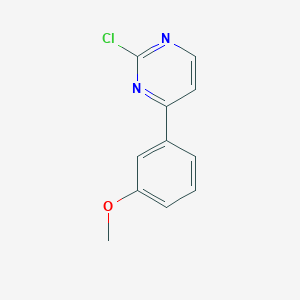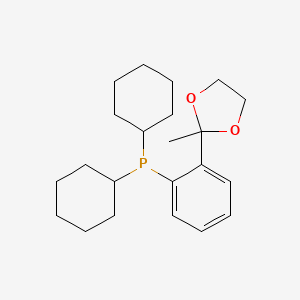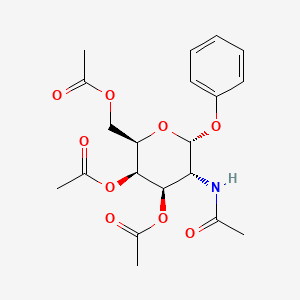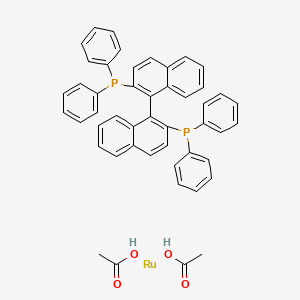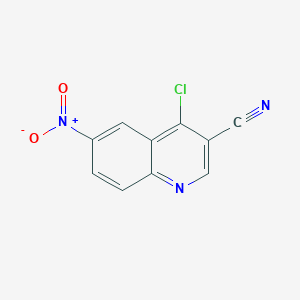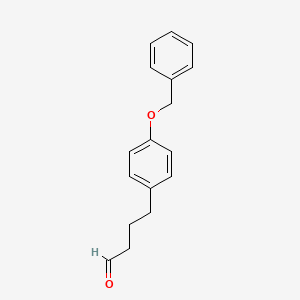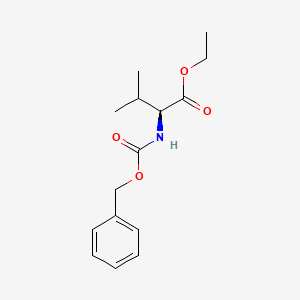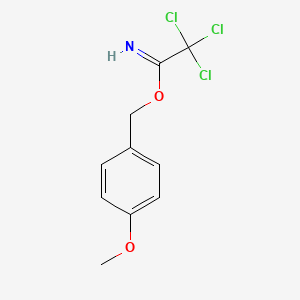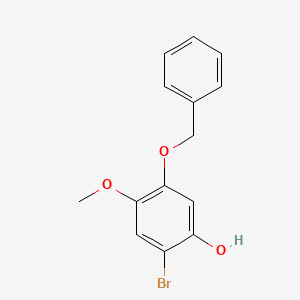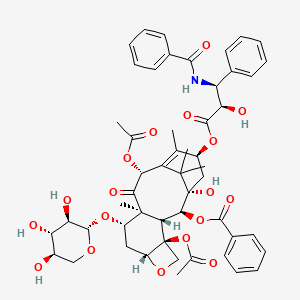![molecular formula C36H34N2O2 B1352638 2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] CAS No. 2397-01-5](/img/structure/B1352638.png)
2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] is a chemical compound with the molecular formula C36H34N2O2 and a molecular weight of 526.67 g/mol This compound is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, which enhances the appearance of whiteness in materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] typically involves the reaction of 5-tert-butylbenzoxazole with a vinylenedi-p-phenylene precursor. The reaction conditions often include the use of a solvent such as toluene or xylene, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions
2,2’-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
2,2’-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for its potential use in diagnostic imaging.
作用機序
The mechanism of action of 2,2’-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] involves the absorption of ultraviolet light and the subsequent emission of visible blue lightThe compound’s molecular structure allows it to efficiently absorb UV light and re-emit it at a longer wavelength, which is perceived as blue light by the human eye .
類似化合物との比較
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Another fluorescent brightener with similar applications.
1,4-Bis(2-benzoxazolyl)naphthalene: Used in similar industries for its brightening properties.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its high fluorescence efficiency.
Uniqueness
2,2’-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] is unique due to its high thermal stability and excellent brightening efficiency. Its tert-butyl groups provide steric hindrance, which enhances its stability and makes it suitable for high-temperature applications .
特性
IUPAC Name |
5-tert-butyl-2-[4-[(E)-2-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O2/c1-35(2,3)27-17-19-31-29(21-27)37-33(39-31)25-13-9-23(10-14-25)7-8-24-11-15-26(16-12-24)34-38-30-22-28(36(4,5)6)18-20-32(30)40-34/h7-22H,1-6H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVDQOKAQPGOLT-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2397-01-5 |
Source


|
| Record name | 2,2'-(Vinylenedi-p-phenylene)bis(5-tert-butylbenzoxazole) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)
